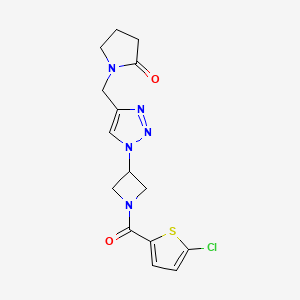
1-((1-(1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C15H16ClN5O2S and its molecular weight is 365.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((1-(1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that exhibits potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure incorporates various functional groups that may contribute to its biological efficacy.
Chemical Structure and Properties
- Chemical Formula: C15H16ClN5O2S
- Molecular Weight: 365.8378 g/mol
- CAS Number: 2034593-57-0
The compound features a pyrrolidinone core linked to an azetidine moiety, which is further connected to a triazole ring and a 5-chlorothiophene carbonyl group. This intricate structure suggests multiple sites for potential interactions with biological targets.
Biological Activity Overview
Research on this compound has primarily focused on its antimicrobial and anticancer properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
Preliminary studies indicate that derivatives of compounds similar to the one exhibit significant antimicrobial effects. For instance, compounds containing thiophene and triazole rings have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | S. aureus | 25 µg/ml |
| Example B | E. coli | 50 µg/ml |
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Specific studies have reported that triazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
These findings highlight the importance of further exploring the biological mechanisms underlying these effects.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Compounds with triazole rings often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell growth.
- Induction of Apoptosis: The presence of the pyrrolidinone moiety may facilitate apoptosis in cancer cells through mitochondrial pathways.
- Interaction with DNA: Some derivatives have shown the ability to intercalate with DNA, disrupting replication processes in rapidly dividing cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
-
Study on Triazole Derivatives:
- Researchers synthesized various triazole derivatives and tested them against a panel of bacterial strains.
- Results indicated that modifications in the side chains significantly enhanced antimicrobial potency.
-
Antitumor Activity Assessment:
- A study focused on the evaluation of pyrrolidine derivatives showed promising results against breast cancer cell lines.
- The study concluded that specific substitutions on the pyrrolidine ring could optimize anticancer activity.
Propiedades
IUPAC Name |
1-[[1-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2S/c16-13-4-3-12(24-13)15(23)20-8-11(9-20)21-7-10(17-18-21)6-19-5-1-2-14(19)22/h3-4,7,11H,1-2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVDBVNWPPCYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














